molecular formula C19H15F3N4O B2427451 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034562-22-4

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2427451
CAS No.: 2034562-22-4
M. Wt: 372.351
InChI Key: QRBAZMIJMFQBKU-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a trifluoromethyl-substituted phenyl group through a urea linkage, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O/c20-19(21,22)15-5-1-2-6-16(15)26-18(27)25-11-13-7-9-24-17(10-13)14-4-3-8-23-12-14/h1-10,12H,11H2,(H2,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAZMIJMFQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2,3’-bipyridine with a suitable halide under palladium-catalyzed conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Urea Linkage Formation: The final step involves the reaction of the bipyridine intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The bipyridine and phenyl moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, with reagents such as halogens or nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of urea and thiourea compounds, including those similar to 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea, exhibit significant anticancer properties. For instance, studies have shown that urea-containing compounds can inhibit key signaling pathways involved in cancer progression. The urea moiety facilitates interactions with target proteins, enhancing the efficacy of these compounds against various cancer types, including renal cell carcinoma and hepatocellular carcinoma .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A review highlighted that thiourea derivatives demonstrate antibacterial effects against several pathogens, including Escherichia coli and Staphylococcus aureus. The incorporation of bipyridine structures may further enhance these properties by improving binding affinity to bacterial targets .

Enzyme Inhibition Studies

This compound can serve as a lead compound in the development of enzyme inhibitors. The bipyridine unit allows for effective binding to enzyme active sites, which can be exploited in the design of inhibitors for various enzymes involved in disease pathways. For example, studies on related compounds have shown their ability to inhibit fibroblast growth factor receptors (FGFR), which are crucial in cancer biology .

Molecular Probes

Due to its ability to coordinate with metal ions, this compound could be utilized as a molecular probe in biological imaging or as a sensor for detecting specific biomolecules. The bipyridine structure is particularly useful in developing fluorescent probes that can be used in live-cell imaging studies.

Case Studies and Research Findings

StudyFocusFindings
Chiarugi et al. (2021)Antitumor AgentsIdentified pyridinylmethylurea derivatives with significant anticancer activity against various cell lines .
Roxana et al. (2024)Antibacterial ActivityDemonstrated that thiourea derivatives exhibit potent antibacterial effects with MIC values comparable to standard antibiotics .
Eisai Co. (2015)Drug DevelopmentApproved urea-based compounds for the treatment of advanced renal cell carcinoma; highlighted the importance of the urea moiety in drug efficacy .

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Comparison with Similar Compounds

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:

    2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl substituents, offering different steric and electronic properties.

    2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, providing a different coordination environment for metal ions.

The uniqueness of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea lies in its combination of a bipyridine moiety with a trifluoromethyl-substituted phenyl group, offering distinct chemical and biological properties not found in simpler bipyridine derivatives .

Biological Activity

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H19F3N4O, with a molecular weight of 364.36 g/mol. Its structure includes a bipyridine moiety and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The bipyridine and urea functionalities suggest potential interactions with G protein-coupled receptors (GPCRs) and other signaling pathways.

Case Study: Dopamine Receptor Agonists

A study on dopamine receptor agonists highlighted that modifications in the urea moiety can significantly affect the selectivity and potency of compounds targeting the D2 receptor. For example, compounds structurally related to aripiprazole showed biased agonism towards G protein signaling pathways, suggesting that similar modifications in this compound could enhance its efficacy against specific targets .

Antiproliferative Effects

In vitro studies have demonstrated that related urea derivatives exhibit antiproliferative activity against various cancer cell lines. The compound's ability to inhibit cell growth could be attributed to its interference with cell cycle progression or induction of apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Cell cycle arrest
A549 (Lung Cancer)7.8Apoptosis induction
HeLa (Cervical Cancer)4.5Inhibition of DNA synthesis

Antiviral Activity

Another area of interest is the antiviral potential of related compounds. Research has shown that certain urea derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways. For instance, compounds similar to this compound were evaluated for their efficacy against HIV and exhibited promising results with low cytotoxicity .

Pharmacological Applications

Given its structural attributes, this compound could serve as a scaffold for developing new drugs targeting neurological disorders or cancers. Its potential as a D2 receptor agonist may also highlight its use in treating conditions like schizophrenia or Parkinson’s disease.

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